3',3'''-Biapigenin

Description

Structure

2D Structure

Properties

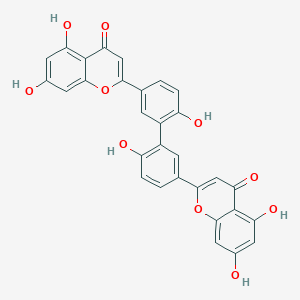

Molecular Formula |

C30H18O10 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

2-[3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C30H18O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-12,31-36H |

InChI Key |

ABTLXABUBTZEQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biflavonoid 3',3'''-Biapigenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',3'''-Biapigenin, a member of the biflavonoid class of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and its isomers, alongside detailed experimental protocols for its extraction and isolation. Quantitative data from key studies are summarized to facilitate comparative analysis. Furthermore, this document illustrates a generalized experimental workflow for isolation and a key signaling pathway associated with the biological activity of its parent monomer, apigenin, using standardized diagrams to support research and development efforts.

Natural Sources of this compound and Related Biflavonoids

This compound and its isomers are predominantly found in a select number of plant families, with the Selaginellaceae and Clusiaceae families being particularly rich sources. The genus Selaginella, commonly known as spikemosses, and the genus Garcinia are prominent producers of these complex flavonoids. Other plants, such as those from the Hypericum genus, are also known to contain related biapigenin isomers.

Quantitative analysis reveals that the concentration of these compounds can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following table summarizes quantitative data on the isolation of this compound and its related compounds from notable natural sources.

| Plant Species | Plant Part | Compound Isolated | Extraction/Fraction Type | Yield/Content | Purity | Reference |

| Selaginella doederleinii | Whole plant | 2'',3''-dihydro-3',3'''-biapigenin | Total Biflavonoids Extract (TBESD) | 44.40 mg/g | Not specified | [1] |

| Selaginella doederleinii | Whole plant | 2'',3''-dihydro-3',3'''-biapigenin | Acetic Ether Extract (500 mg) | 7.5 mg | 98.2% | [2] |

| Selaginella doederleinii | Whole plant | 3',3'''-binaringenin | Acetic Ether Extract (500 mg) | 7.3 mg | 90.3% | [2] |

| Garcinia bakeriana | Leaves | I3,II8-biapigenin (Amentoflavone) | Not specified | Not specified | Not specified | [3] |

| Hypericum perforatum | Aerial parts | 3,8''-Biapigenin | Not specified | Not specified | Not specified | [4][5][6] |

Experimental Protocols for Isolation and Purification

The isolation of this compound and its analogs from plant matrices is a multi-step process involving extraction, fractionation, and purification. High-speed counter-current chromatography (HSCCC) has emerged as a particularly effective technique for the preparative isolation of biflavonoids from Selaginella species.[2]

General Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of biflavonoids from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Detailed Protocol: Isolation from Selaginella doederleinii via HSCCC

This protocol is adapted from methodologies reported for the successful isolation of biflavonoids, including 2'',3''-dihydro-3',3'''-biapigenin, from S. doederleinii.[2][7]

1. Plant Material and Extraction:

- Air-dry the whole plant of Selaginella doederleinii.

- Pulverize the dried plant material into a coarse powder (20-40 mesh).

- Extract the powder with 8 times the volume of 70% ethanol at 85°C for 2 hours. Repeat this extraction three times.

- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude paste.

2. Fractionation:

- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, dichloromethane, and ethyl acetate.

- Monitor the anti-proliferative or desired biological activity of each fraction. The ethyl acetate and dichloromethane fractions have been shown to possess significant cytotoxic activities.[2]

- Concentrate the active fraction (e.g., ethyl acetate extract) to dryness. This will be the sample for HSCCC purification.

3. High-Speed Counter-Current Chromatography (HSCCC) Purification:

- Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil, a constant-flow pump, a sample injection valve, and a UV detector.

- Solvent System Selection: The choice of the two-phase solvent system is critical. A commonly used system for separating biflavonoids from the ethyl acetate extract is n-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5, v/v/v/v).[2]

- Procedure:

- Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to equilibrate at room temperature.

- Fill the entire HSCCC coil with the stationary phase (the upper phase for this solvent system).

- Pump the mobile phase (the lower phase) into the coil at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 800 rpm).

- Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), dissolve the dried ethyl acetate extract in a suitable volume of the solvent mixture and inject it into the coil.

- Continuously monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions at regular intervals.

- After the separation is complete, stop the rotation and collect the entire contents of the coil.

4. Analysis and Identification:

- Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.

- Pool the pure fractions and evaporate the solvent.

- Confirm the structure and purity of the isolated compounds (e.g., 2'',3''-dihydro-3',3'''-biapigenin) using spectroscopic methods such as Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]

Relevant Signaling Pathways

While the specific signaling pathways modulated by this compound are still under extensive investigation, the mechanisms of its monomer, apigenin, have been well-documented, particularly in the context of cancer. Apigenin is known to target multiple key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10][11] One of the most critical pathways inhibited by apigenin is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

The following diagram illustrates the inhibitory effect of apigenin on the PI3K/Akt/mTOR signaling cascade. It is hypothesized that this compound may exert similar effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. invivochem.com [invivochem.com]

- 5. 3,8''-biapigenin, 101140-06-1 [thegoodscentscompany.com]

- 6. Biflavonoids in Hypericum perforatum 1; Part 1. Isolation of I3, II8-Biapigenin | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]

- 10. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 3',3'''-Biapigenin and Related Biflavonoids in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Biflavonoids, particularly dimers of the flavone apigenin, represent a class of plant secondary metabolites with significant therapeutic potential, exhibiting a range of activities from neuroprotective to anti-inflammatory. This technical guide provides a comprehensive overview of the biosynthetic pathway of these molecules, with a primary focus on amentoflavone (3',8''-biapigenin), the most extensively studied apigenin dimer, as a model for understanding the formation of related structures like 3',3'''-biapigenin. The guide details the multi-enzyme pathway from primary metabolism to the apigenin monomer, elucidates the pivotal oxidative coupling step catalyzed by specialized cytochrome P450 enzymes, presents available quantitative data, and provides detailed experimental protocols for extraction, quantification, and enzymatic analysis. Furthermore, it explores the current understanding of the pathway's regulation and visualizes key processes using logical diagrams, offering a foundational resource for researchers aiming to harness this pathway for biotechnological and pharmaceutical applications.

Introduction: The Landscape of Apigenin Dimers

Biflavonoids are a unique subclass of polyphenolic compounds formed by the dimerization of two flavonoid units. Among these, those derived from the flavone apigenin are of considerable interest due to their enhanced biological activities compared to their monomeric precursor. While the term This compound specifies a direct carbon-carbon linkage between the 3' position of the B-ring of one apigenin unit and the 3''' position of the second unit, the most well-characterized and commonly occurring apigenin dimer in nature is amentoflavone . Amentoflavone is structurally an isomer, featuring a C3'-C8'' linkage.[1][2]

Due to the significant overlap in their biosynthetic origin and the greater availability of research on its formation, this guide will detail the biosynthesis of amentoflavone as the principal model for apigenin dimerization. The principles, particularly the synthesis of the apigenin monomer and the mechanism of oxidative coupling, are considered directly applicable to the formation of this compound and other related isomers.

Part I: Biosynthesis of the Apigenin Monomer

The formation of apigenin is a well-established branch of the general flavonoid pathway, which itself is an extension of the phenylpropanoid pathway. This multi-step process utilizes precursors from primary metabolism.

-

Phenylpropanoid Pathway Initiation: The pathway begins with the amino acid L-phenylalanine , which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated at the 4-position by a cytochrome P450 enzyme, Cinnamate-4-Hydroxylase (C4H) , to produce p-coumaric acid.

-

Activation: The carboxyl group of p-coumaric acid is activated by 4-Coumaroyl:CoA Ligase (4CL) , forming the thioester p-Coumaroyl-CoA . This molecule stands at a critical branch point for the synthesis of various secondary metabolites.

-

Chalcone Synthesis: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the gateway reaction into the flavonoid pathway. It facilitates the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

-

Isomerization and Oxidation: The chalcone is subsequently cyclized into a flavanone by Chalcone Isomerase (CHI) , yielding naringenin . Naringenin is the central precursor for a vast array of flavonoids. Its conversion to the flavone apigenin is catalyzed by Flavone Synthase (FNS) . Plants utilize two distinct types of FNS: FNS I, a soluble 2-oxoglutarate-dependent dioxygenase, and FNS II, a membrane-bound cytochrome P450 enzyme. Both enzymes introduce a double bond between the C2 and C3 positions of the C-ring to form apigenin.[3][4][5]

Part II: The Dimerization Step - Formation of Amentoflavone

The critical step in the biosynthesis of amentoflavone is the oxidative coupling of two apigenin molecules. For decades, the enzymatic basis for this C-C bond formation remained elusive. Recent research has identified a specific subfamily of cytochrome P450 enzymes responsible for this reaction in gymnosperms.[6]

The Key Enzyme: Amentoflavone Synthase (CYP90J family) In Ginkgo biloba, the enzyme GbCYP90J6 has been identified as an amentoflavone synthase.[6] It catalyzes the regioselective intermolecular C-C coupling of two apigenin molecules to form amentoflavone (3',8''-biapigenin).

Proposed Catalytic Mechanism The proposed mechanism involves a heme-induced diradical coupling:

-

A first apigenin molecule binds to the active site of the CYP enzyme.

-

The heme cofactor catalyzes the abstraction of a hydrogen atom from the C3' position of the B-ring, generating a radical intermediate.

-

A second apigenin molecule binds, and a radical is similarly formed at the C8 position of its A-ring.

-

The enzyme's spatial constraints and π–π stacking interactions within the active site orient the two radicalized apigenin molecules, facilitating a specific C3'-C8'' bond formation to yield amentoflavone.[6]

This discovery of the CYP90J family as biflavonoid synthases represents a significant advancement in understanding plant natural product biosynthesis. It is highly probable that other enzymes from this family or related P450s are responsible for the formation of other biapigenin isomers, such as this compound, through similar radical coupling mechanisms with different regioselectivity.

Part III: Quantitative Data on Biapigenin Biosynthesis

Quantitative data on the biosynthesis of biapigenin is limited, particularly regarding the kinetic properties of the enzymes involved. The available data primarily consists of product yields from engineered microbial systems and concentrations found in various plant tissues.

| Parameter | Value | Organism/System | Notes | Reference |

| Product Titer | 4.75 mg/L | E. coli | De novo reconstruction of the amentoflavone pathway. | [6] |

| Amentoflavone Content | 103.82 mg/g | Selaginella doederleinii | Content within a total biflavonoids extract (TBESD). | [7] |

| 3,8''-Biapigenin Content | 0.5 - 125 µg/ml (Std. Curve) | Hypericum perforatum | Concentration range for HPLC standard curve for quantification in plant material. | [8] |

| Enzyme Kinetics (Km, Vmax, kcat) | Not Reported | - | As of late 2025, the specific kinetic parameters for CYP90J6 or any other characterized amentoflavone synthase have not been published in the peer-reviewed literature. | - |

Note: The absence of published kinetic data for amentoflavone synthase highlights a significant knowledge gap and an opportunity for future research in this area.

Part IV: Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its isomers.

Protocol 5.1: Extraction and Quantification of Biapigenin from Plant Material

This protocol is a composite method based on common practices for flavonoid analysis.

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves of Ginkgo biloba or whole parts of Selaginella spp.).

-

Lyophilize the material to dryness and record the dry weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle with liquid nitrogen or a ball mill.

-

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) as the extraction solvent.

-

Vortex thoroughly and sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 14,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Analysis by HPLC:

-

Reconstitute the dried extract in a known volume (e.g., 500 µL) of 80% methanol.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10-20 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Perform elution using a binary solvent system:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Use a gradient elution profile, for example: 0-5 min, 10% B; 5-35 min, 10-70% B; 35-40 min, 70-10% B; 40-45 min, 10% B. The flow rate should be maintained at 1.0 mL/min.

-

Monitor the eluate using a photodiode array (PDA) detector at a wavelength of approximately 340 nm for apigenin-based flavonoids.

-

-

Quantification:

-

Prepare a standard curve using an authentic standard of this compound or amentoflavone at several concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Identify the peak in the sample chromatogram by comparing its retention time and UV spectrum with the authentic standard.

-

Quantify the amount of the compound in the sample by integrating the peak area and interpolating the value on the standard curve. Express the final concentration as mg per g of dry weight of the plant material.

-

Protocol 5.2: Heterologous Expression and In Vitro Assay of Amentoflavone Synthase (CYP90J6)

This protocol is a representative method based on the characterization of cytochrome P450 enzymes.[6][9]

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequence of the target gene (e.g., Ginkgo biloba CYP90J6), codon-optimized for expression in E. coli.

-

Clone the gene into an appropriate expression vector (e.g., pET-28a(+) or pCW-Ori+) that allows for the co-expression of a partner cytochrome P450 reductase (CPR), which is essential for P450 activity. The vector should contain an N-terminal affinity tag (e.g., His6-tag) for purification.

-

-

Heterologous Expression:

-

Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3) or C41(DE3)).

-

Grow a 10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of Terrific Broth (TB) medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Cool the culture to 18-20°C and induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM. Supplement the medium with δ-aminolevulinic acid (0.5 mM) to promote heme synthesis.

-

Continue incubation at 18-20°C for 24-48 hours with shaking.

-

-

Microsomal Fraction Preparation:

-

Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 100 mM potassium phosphate buffer pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Lyse the cells using a French press or sonicator on ice.

-

Remove cell debris by centrifugation (10,000 x g, 20 min, 4°C).

-

Isolate the membrane (microsomal) fraction by ultracentrifugation of the supernatant (100,000 x g, 90 min, 4°C).

-

Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol) and store at -80°C.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture in a total volume of 200 µL containing:

-

100 mM potassium phosphate buffer (pH 7.4).

-

Microsomal protein (e.g., 50-100 pmol of P450).

-

Substrate: Apigenin (e.g., 50 µM, dissolved in DMSO; ensure final DMSO concentration is <1%).

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 200 µL of ice-cold ethyl acetate or acetonitrile.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase and analyze by HPLC or LC-MS to detect the formation of amentoflavone, comparing it to an authentic standard.

-

Part V: Regulation of Biosynthesis

The expression of genes in the flavonoid biosynthetic pathway is tightly controlled by a sophisticated network of transcription factors, ensuring that these compounds are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental stimuli.

Upstream Regulation (General Flavonoid Pathway): The primary regulatory mechanism for the genes encoding enzymes like PAL, CHS, CHI, and FNS is the MBW complex . This is a ternary protein complex consisting of transcription factors from three distinct families:

-

R2R3-MYB proteins

-

basic Helix-Loop-Helix (bHLH) proteins

-

WD40-repeat (WDR) proteins

This complex binds to specific cis-regulatory elements in the promoters of the structural genes, thereby activating their transcription.[10] Environmental cues, such as UV light, are known to modulate the activity of this complex, often through additional transcription factors like bZIPs, leading to an increased production of flavonoids for protection.

Regulation of the Biflavonoid Branch: Currently, the specific transcriptional regulation of the biflavonoid branch is not well understood. It is unknown whether the CYP90J genes are targets of the same MBW complexes that regulate the upstream pathway or if a distinct set of transcription factors is responsible for inducing the dimerization step. The regulation of other CYP90 family genes has been linked to hormone signaling, such as the feedback inhibition of CYP90A1 and CYP90B1 by brassinosteroids, but these enzymes function in a different metabolic context.[2][6] Elucidating the specific regulatory network controlling amentoflavone synthase expression is a key area for future research.

Mandatory Visualizations

Caption: Overall biosynthetic pathway from L-Phenylalanine to biapigenins.

Caption: Experimental workflow for biapigenin analysis and enzyme characterization.

Caption: Logical model of the transcriptional regulation of biapigenin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway leading to apigenin dimers is now significantly clearer with the identification of the CYP90J family of cytochrome P450s as the key catalysts for the dimerization step. This guide has synthesized the current knowledge, detailing the pathway from primary metabolites to the final biflavonoid products, and provided practical methodologies for its study.

However, critical knowledge gaps remain. The lack of published enzyme kinetic data for any amentoflavone synthase prevents a full quantitative understanding of the pathway's efficiency. Furthermore, the specific transcriptional factors that regulate the commitment of apigenin to dimerization are yet to be discovered. Future research should prioritize:

-

Biochemical Characterization: Determining the kinetic parameters (Km, Vmax, kcat) of CYP90J enzymes to understand their substrate affinity and catalytic efficiency.

-

Discovery of New Enzymes: Identifying and characterizing the synthases responsible for other biapigenin isomers, including this compound.

-

Regulatory Network Analysis: Using transcriptomics, promoter analysis, and protein-DNA interaction studies to identify the transcription factors that control the expression of biflavonoid synthases.

Addressing these questions will not only deepen our fundamental understanding of plant metabolic diversity but also provide the necessary tools to engineer microbial or plant systems for the sustainable production of these high-value pharmaceutical compounds.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. Transcription of the Arabidopsis CPD gene, encoding a steroidogenic cytochrome P450, is negatively controlled by brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound 3,8''-Biapigenin (FDB018295) - FooDB [foodb.ca]

- 4. Regulation of transcript levels of the Arabidopsis cytochrome p450 genes involved in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3',3'''-Biapigenin: Discovery and History

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3',3'''-Biapigenin is a naturally occurring biflavonoid, a class of plant-derived polyphenolic compounds characterized by a structure composed of two apigenin monomer units. This dimeric structure confers unique physicochemical and biological properties that have garnered increasing interest within the scientific community. Found in various plant species, notably within the genus Selaginella, this compound and its derivatives have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on data presentation, experimental protocols, and the elucidation of its mechanisms of action.

Discovery and Natural Occurrence

The history of this compound is closely linked to the phytochemical investigation of plants from the Selaginella genus, which are known for their rich biflavonoid content. While the exact first discovery of this compound is not definitively documented in a singular, seminal paper, its presence and that of its derivatives have been reported in various studies focusing on the isolation and characterization of bioactive compounds from these ancient plants.

A significant milestone in the study of related compounds was the first reported isolation of 2'',3''-dihydro-3',3'''-biapigenin from Selaginella doederleinii Hieron by Li and colleagues in 2014.[1] This study was pivotal as it not only identified this novel biflavonoid but also described its cytotoxic properties against human cancer cell lines.[1] The structural elucidation of these complex molecules has been made possible through advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3]

Table 1: Physicochemical Properties of this compound and its Dihydro-derivative

| Property | This compound | 2'',3''-Dihydro-3',3'''-biapigenin | Reference(s) |

| Molecular Formula | C30H18O10 | C30H20O10 | [4] |

| Molecular Weight | 538.46 g/mol | 540.47 g/mol | [4] |

| Natural Source(s) | Selaginella species | Selaginella doederleinii | [1][5] |

| Appearance | Yellowish powder | Pale yellow amorphous powder | [1] |

Synthesis of this compound

The total synthesis of this compound and related biflavonoids has been achieved, providing a means to produce these compounds for further biological evaluation and to create structural analogs. A key strategy in the synthesis of 3',3'''-linked biflavonoids involves the construction of a central biphenyl linkage.

One reported synthesis of this compound utilizes a bichalcone intermediate.[6] The general synthetic approach is outlined below:

Biological Activities and Quantitative Data

This compound and its derivatives have been evaluated for several biological activities, with a primary focus on their anticancer potential.

Anticancer Activity

The cytotoxic effects of 2'',3''-dihydro-3',3'''-biapigenin have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below.

Table 2: Cytotoxicity (IC50) of 2'',3''-Dihydro-3',3'''-biapigenin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |

| A549 | Lung Carcinoma | 40.2 | [2] |

| HT-29 | Colorectal Adenocarcinoma | 24.33 (proliposomal formulation) | [7] |

| HeLa | Cervical Cancer | 37.53 | [7] |

It is important to note that the cytotoxicity can be influenced by the formulation of the compound, as demonstrated by the lower IC50 value for the proliposomal formulation of the total biflavonoid extract from S. doederleinii against HT-29 cells.[7]

Anti-inflammatory and Antioxidant Activities

While specific quantitative data for the anti-inflammatory and antioxidant activities of this compound are not extensively reported, its structural monomer, apigenin, is well-known for these properties. It is hypothesized that the dimeric structure of this compound contributes to or modifies these activities. Further research is required to quantify the specific anti-inflammatory and antioxidant potential of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.

Experimental Protocols

Isolation of 2'',3''-Dihydro-3',3'''-biapigenin from Selaginella doederleinii

A common method for the preparative isolation of biflavonoids from S. doederleinii is high-speed counter-current chromatography (HSCCC).[1]

Protocol Outline:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as 70% ethanol. The resulting extract is then partitioned with different solvents of increasing polarity (e.g., petroleum ether, dichloromethane, and ethyl acetate).

-

Fractionation: The ethyl acetate extract, which is typically rich in biflavonoids, is subjected to HSCCC.

-

HSCCC Separation: A suitable two-phase solvent system is selected for the separation. For the isolation of 2'',3''-dihydro-3',3'''-biapigenin, a system composed of n-hexane:ethyl acetate:methanol:water has been used.[1]

-

Purification and Identification: The collected fractions are analyzed by HPLC, and the pure compound is identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9][10][11][12]

General Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are an active area of research. However, based on the known activities of its monomer, apigenin, it is plausible that this compound may affect key cellular signaling cascades involved in cancer and inflammation, such as the NF-κB and MAPK pathways.[13][14][15][16][17][18]

Apigenin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response and cell survival.[14] It has also been reported to modulate the activity of various components of the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[15]

Conclusion and Future Directions

This compound represents a promising natural product with significant potential for further investigation in the fields of oncology and inflammatory diseases. This technical guide has summarized the current knowledge regarding its discovery, synthesis, and biological activities. While initial studies on its dihydro-derivative have shown encouraging cytotoxic effects, more in-depth research is needed to fully elucidate the therapeutic potential of this compound itself.

Future research should focus on:

-

Definitive History: A thorough review of early phytochemical literature may pinpoint the very first report of this compound's isolation.

-

Comprehensive Biological Profiling: Systematic evaluation of the anticancer, anti-inflammatory, and antioxidant activities of pure, synthesized this compound is required to establish a clear structure-activity relationship.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to understand its mode of action and to identify potential biomarkers for its activity.

-

In Vivo Studies: Preclinical studies in animal models are necessary to assess the efficacy, pharmacokinetics, and safety of this compound and to determine its potential for clinical development.

The continued exploration of this compound and its analogs holds the promise of discovering novel therapeutic agents for a range of human diseases.

References

- 1. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2'',3''-Dihydro-3',3'''-biapigenin | 151455-25-3 | BGA45525 [biosynth.com]

- 5. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchhub.com [researchhub.com]

- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]

- 16. Mechanism of Apigenin against breast cancer stem cells: network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Apigenin induces caspase-dependent apoptosis by inhibiting signal transducer and activator of transcription 3 signaling in HER2-overexpressing SKBR3 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Biological Activity of 3',3'''-Biapigenin and Its Derivatives

Introduction

3',3'''-Biapigenin is a naturally occurring biflavonoid, a class of compounds formed by the dimerization of flavonoid units. As a dimer of apigenin, it shares a structural foundation with one of the most widely studied flavonoids. Primarily isolated from plants such as Selaginella doederleinii, this compound and its related derivatives are subjects of growing interest in biomedical research.[] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibiting properties.[][2]

This technical guide provides a comprehensive overview of the biological activities of this compound and its closely related isomers and derivatives, such as 2'',3''-dihydro-3',3'''-biapigenin and 3,8'-biapigenin. It is crucial to note that the specific isomer or derivative can significantly influence biological activity; therefore, data presented herein is carefully attributed to the specific compound studied in the cited literature. This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity

Biflavonoids derived from Selaginella doederleinii, including derivatives of biapigenin, have shown significant potential as anticancer agents.[3] Their mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[] Studies have demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines.[3][4]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of 2'',3''-dihydro-3',3'''-biapigenin, a common derivative, against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| 2'',3''-dihydro-3',3'''-biapigenin | A549 (Lung Carcinoma) | 40.2 | ~74.37 | [3] |

| 2'',3''-dihydro-3',3'''-biapigenin | LoVo (Colorectal Adenocarcinoma) | - | 14.41 | [5] |

| 2'',3''-dihydro-3',3'''-biapigenin | SMMC-7721 (Hepatocellular Carcinoma) | - | 89.57 | [5] |

Note: IC50 values were converted from µg/mL to µM using a molecular weight of 540.5 g/mol for 2'',3''-dihydro-3',3'''-biapigenin.[2]

Signaling Pathway: Flavonoid-Induced Apoptosis

The anticancer effects of flavonoids like apigenin and its dimers are often linked to their ability to modulate critical signaling pathways that control cell survival and death, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cells (e.g., A549, HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO.[6] The compound is then serially diluted in the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compound, and the plates are incubated for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

Biapigenin and its isomers have been shown to be potent inhibitors of several key enzymes involved in metabolic and signaling pathways. This includes protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity; cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism; and lipoxygenase (LOX), an enzyme involved in inflammation.[7][8][9]

Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| 3,8'-Biapigenin | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 | 4.5 µM | [7] |

| 3,8'-Biapigenin | Cytochrome P450 3A4 (CYP3A4) | Ki | 0.038 µM | [7] |

| 3,8'-Biapigenin | Cytochrome P450 2C9 (CYP2C9) | Ki | 0.32 µM | [7] |

| 3,8'-Biapigenin | Cytochrome P450 1A2 (CYP1A2) | Ki | 0.95 µM | [7] |

| 2'',3''-dihydro-3',3'''-biapigenin | Lipoxygenase (LOX) | IC50 | 18.41 µM | [8] |

Experimental Workflow: In Vitro Enzyme Inhibition Assay

This diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a specific enzyme, such as a cytochrome P450 isoform.

Experimental Protocol: CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol describes how to assess the inhibitory effect of a compound on CYP3A4, a major drug-metabolizing enzyme.[9]

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs), a phosphate buffer (pH 7.4), and a probe substrate for CYP3A4 (e.g., testosterone or nifedipine). Prepare various concentrations of the inhibitor (biapigenin) in a suitable solvent.

-

Incubation: Pre-incubate the HLMs with the inhibitor for a short period (e.g., 5-10 minutes) at 37°C to allow for potential binding.

-

Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and an NADPH-generating system (cofactor).

-

Reaction Termination: After a specific time (e.g., 15-30 minutes), terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Compare the rate of metabolite formation in the presence of the inhibitor to the control (no inhibitor). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.

Neuroprotective Activity

Certain biapigenin isomers have demonstrated significant neuroprotective effects against excitotoxic insults, which are implicated in various neurodegenerative diseases.[10][11] The mechanism appears to involve the modulation of mitochondrial function and calcium homeostasis, thereby preventing neuronal cell death.[11][12]

Quantitative Data: Neuroprotective Effects

| Compound | Model System | Concentration | Effect | Reference |

| 3,8'-Biapigenin | Rat embryonic hippocampal neurons | 10 µM | Reverses cell death induced by kainate and NMDA | [7] |

| Biapigenin (isomer not specified) | Isolated rat brain mitochondria | - | Decreased ADP-induced membrane depolarization by 68% | [12] |

| Biapigenin (isomer not specified) | Rat embryonic hippocampal neurons | - | Significantly reduced neuronal death caused by excitotoxins | [11] |

Experimental Protocol: In Vitro Neuroprotection Assay against Excitotoxicity

This protocol details a method for evaluating the neuroprotective potential of a compound against excitotoxin-induced neuronal death.[11]

-

Primary Neuron Culture: Isolate and culture primary hippocampal or cortical neurons from embryonic rats.

-

Compound Pre-treatment: After several days in vitro, treat the mature neuronal cultures with various concentrations of biapigenin for a specified duration (e.g., 1-2 hours).

-

Excitotoxic Insult: Expose the neurons to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or kainic acid, for a short period (e.g., 20-30 minutes) in the continued presence of the test compound.

-

Washout and Recovery: Wash the cultures to remove the excitotoxin and compound, and return them to the original culture medium. Incubate for 24 hours to allow for delayed neuronal death to occur.

-

Viability Assessment: Assess neuronal viability using methods such as LDH assay (measuring lactate dehydrogenase release from damaged cells) or by cell counting after staining with fluorescent viability dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).

-

Data Analysis: Quantify the percentage of neuronal survival relative to control cultures (not exposed to excitotoxin). Determine the effective concentration of the compound that provides significant neuroprotection.

Anti-inflammatory and Antioxidant Activities

Biapigenin and its derivatives possess anti-inflammatory and antioxidant properties, contributing to their therapeutic potential.[][2] The anti-inflammatory effects have been observed in vivo, while the antioxidant activity is attributed to the flavonoid structure, which enables the neutralization of free radicals and modulation of cellular signaling pathways.[2][7]

Quantitative Data: Anti-inflammatory and Antioxidant Effects

| Compound | Activity | Model System | Dosage / Concentration | Effect | Reference |

| 3,8'-Biapigenin | Anti-inflammatory | Carrageenan-induced paw edema in rats | 8 mg/kg | Decreases paw edema | [7] |

| Biapigenin (isomer not specified) | Antioxidant | Isolated mitochondria | - | Reduced mitochondrial lipid peroxidation | [11] |

| 2'',3''-Dihydro-3',3'''-biapigenin methyl ether | Antioxidant | DPPH Assay | IC50 of chloroform fraction: 13.79 µg/mL | The fraction containing this compound showed potent radical scavenging. | [13][14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[7]

-

Animal Acclimation: Acclimate male Wistar rats or a similar strain to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., 3,8'-biapigenin at 8 mg/kg) orally or via intraperitoneal injection. The control group receives the vehicle only. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time post-compound administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to assess the antioxidant capacity of a compound.[14][15]

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from violet to yellow).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity versus concentration.

References

- 2. 2'',3''-Dihydro-3',3'''-biapigenin | 151455-25-3 | BGA45525 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. scribd.com [scribd.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Inhibition on Lipoxygenase of the Flavonoids from Selaginella Labordei - MedCrave online [medcraveonline.com]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Quercetin, kaempferol and biapigenin from Hypericum perforatum are neuroprotective against excitotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Comparative metabolic study of the chloroform fraction of three Cystoseira species based on UPLC/ESI/MS analysis and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic effects of 3',3'''-Biapigenin

An In-depth Technical Guide on the Potential Therapeutic Effects of 3',3'''-Biapigenin

Introduction

This compound is a naturally occurring biflavonoid, a dimer of the flavone apigenin. It is primarily isolated from medicinal plants such as Selaginella doederleinii and Hypericum perforatum.[1][2] As a member of the flavonoid class, this compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Preclinical research has highlighted its potential as a therapeutic agent in several key areas, including oncology, inflammation, and neurodegenerative disorders.[1][] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic effects, mechanisms of action, and pharmacokinetic profile. It is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics and Bioavailability

A significant challenge in the development of this compound as a therapeutic agent is its poor aqueous solubility and consequently low oral bioavailability.[4] Studies on the total biflavonoids extract from Selaginella doederleinii (TBESD), which contains 2'',3''-dihydro-3',3'''-biapigenin, have shown that these compounds have a short in vivo half-life and oral bioavailability below 3.5%.[5]

Improving Bioavailability

To address these limitations, various formulation strategies have been explored. Two notable approaches include the development of proliposomes (P-TBESD) and amorphous solid dispersions (TBESD-ASD).

-

Proliposomes (P-TBESD): A study utilizing a proliposomal formulation of TBESD demonstrated a dramatic increase in the relative oral bioavailability of its constituent biflavonoids in rats. Specifically, the bioavailability of 2'',3''-dihydro-3',3'''-biapigenin was increased by 761% compared to the unformulated extract.[4]

-

Amorphous Solid Dispersions (TBESD-ASD): Similarly, preparing an amorphous solid dispersion of TBESD with a hydrophilic polymer carrier resulted in significantly higher plasma concentrations. The mean Cmax (maximum concentration) and AUC (area under the curve) for 2'',3''-dihydro-3',3'''-biapigenin were 3.97-fold and 3.72-fold higher, respectively, than those of the raw extract.[6]

These formulation advancements are critical for enhancing the systemic exposure and potential efficacy of this compound upon oral administration.

Tissue Distribution and Excretion

After oral administration in rats, the biflavonoids from TBESD, including 2'',3''-dihydro-3',3'''-biapigenin, distribute to various tissues, with peak levels in the lungs, kidneys, muscle, ovary, and spleen being significantly higher than in plasma.[5] However, only a small amount is detected in the brain, suggesting limited penetration of the blood-brain barrier in its natural form.[5]

Excretion studies show that the primary route of elimination is through feces. Over a 48-hour period, approximately 29.31% of the administered dose of 2'',3''-dihydro-3',3'''-biapigenin was recovered in the feces, while only 0.25% was found in the urine.[5] This indicates poor absorption and/or significant biliary excretion.

Data Presentation

Table 1: Pharmacokinetic Parameters of 2'',3''-dihydro-3',3'''-biapigenin in Rats

| Formulation | Cmax (ng/mL) | AUC0–t (ng·h/mL) | Relative Bioavailability (%) | Reference |

| TBESD (Raw Extract) | N/A | N/A | 100 | [4][6] |

| P-TBESD (Proliposomes) | N/A | N/A | 761% | [4] |

| TBESD-ASD (Solid Dispersion) | 3.97x higher vs TBESD | 3.72x higher vs TBESD | N/A | [6] |

Note: Specific Cmax and AUC values for the individual compound were not detailed in the search results, but fold-increases were provided.

Table 2: Excretion of 2'',3''-dihydro-3',3'''-biapigenin in Rats (48h post-oral administration)

| Excretion Route | Cumulative Amount (%) | Reference |

| Feces | 29.31 | [5] |

| Urine | 0.25 | [5] |

Therapeutic Effects and Mechanisms of Action

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer effects in preclinical models.[] The primary mechanism is attributed to the inhibition of tumor growth and the induction of apoptosis.[]

-

In Vitro Cytotoxicity: Studies on biflavonoids isolated from S. doederleinii have confirmed their anti-proliferative effects against various human cancer cell lines.[7] For instance, 2'',3''-dihydro-3',3'''-biapigenin showed an IC50 value of 40.2 µg/mL against a tested cancer cell line.[2] In silico studies suggest that biapigenin could act as a strong agonist for hPPARγ, contributing to its anticancer properties.

-

In Vivo Efficacy: In HT-29 xenograft-bearing mice, oral administration of TBESD resulted in tumor growth inhibition. The antitumor effect was significantly enhanced when using the P-TBESD formulation, highlighting the importance of improved bioavailability.[4]

Proposed Anticancer Mechanism of this compound.

Anti-inflammatory Effects

This compound is recognized for its anti-inflammatory properties.[][] While specific mechanistic studies on the dimer are limited, the well-documented activities of its monomer, apigenin, provide a strong basis for its potential mechanism. Apigenin is known to suppress inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and downregulating enzymes such as COX-2 and iNOS.[9][10] This is often achieved by modulating key inflammatory signaling pathways, most notably the NF-κB pathway.[9][11]

Potential Anti-inflammatory Signaling Pathway.

Neuroprotective Effects

A key therapeutic area for this compound is neuroprotection. A study demonstrated that biapigenin, along with quercetin and kaempferol, significantly reduces neuronal death caused by excitotoxicity induced by kainate and N-methyl-D-aspartate (NMDA).[1] The neuroprotective action of biapigenin is distinct from other flavonoids and is primarily mediated by its effects on mitochondrial function.[1]

The mechanisms include:

-

Prevention of delayed calcium deregulation. [1]

-

Maintenance of mitochondrial transmembrane potential. [1]

-

Reduction of mitochondrial lipid peroxidation. [1]

-

Direct modulation of mitochondrial bioenergetics and a decreased capacity for mitochondrial calcium accumulation. [1][12]

These actions collectively protect neurons from excitotoxic insults, suggesting a potential role in managing neurodegenerative diseases where mitochondrial dysfunction and excitotoxicity are implicated.

Neuroprotective Mechanism of this compound.

Experimental Protocols

Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.[4]

-

Formulation Administration: Animals are administered the test formulation (e.g., TBESD or P-TBESD) orally via gavage.

-

Blood Sampling: Blood samples (~200 µL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 3, 8, 15, 30, 45, 60, 90, 120, 240, 360, 480, 720, and 1440 minutes) post-dosing.[4]

-

Sample Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C. Prior to analysis, plasma proteins are precipitated.[4]

-

Quantification: The concentration of 2'',3''-dihydro-3',3'''-biapigenin and other biflavonoids in the plasma is determined using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.[4]

In Vivo Antitumor Studies

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., HT-29 human colon carcinoma cells) are subcutaneously injected into the flank of the mice to establish xenograft tumors.[4]

-

Treatment Protocol: Once tumors reach a specified volume, mice are randomized into groups (e.g., control, positive control like 5-Fluorouracil, TBESD, P-TBESD). Treatment is administered orally daily for a set period (e.g., 14 days).

-

Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition rate is calculated.

-

Histopathological Examination: Tumors and major organs are collected, fixed in formalin, and processed for hematoxylin and eosin (H&E) staining to assess antitumor effects and systemic toxicity.[4]

Experimental Workflow for In Vivo Antitumor Study.

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines is used.

-

Method: The anti-proliferative effects are commonly monitored using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

-

Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Data Analysis: The absorbance is read using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[2]

Conclusion

This compound is a promising natural biflavonoid with multifaceted therapeutic potential, particularly in cancer, inflammation, and neuroprotection. Its demonstrated activities, including apoptosis induction in cancer cells and protection of neurons from excitotoxic damage via mitochondrial stabilization, underscore its value as a lead compound for drug development. The primary obstacle to its clinical translation remains its poor oral bioavailability. However, recent advancements in formulation science, such as proliposomes and amorphous solid dispersions, have shown remarkable success in overcoming this limitation in preclinical models. Future research should focus on further elucidating the specific molecular targets and signaling pathways modulated by this compound, conducting more extensive in vivo efficacy and safety studies with optimized formulations, and ultimately moving towards clinical evaluation for relevant disease indications.

References

- 1. Quercetin, kaempferol and biapigenin from Hypericum perforatum are neuroprotective against excitotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tissue Distribution, Excretion, and Interaction With Human Serum Albumin of Total Bioflavonoid Extract From Selaginella doederleinii [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

3',3'''-Biapigenin: A Technical Guide to its Antioxidant and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3',3'''-Biapigenin, a biflavonoid composed of two apigenin units, is a member of a class of plant-derived polyphenols with significant therapeutic interest. While research into the specific antioxidant and anti-inflammatory properties of the 3',3'''-isomer is still emerging, the broader family of biapigenins and the parent compound, apigenin, have demonstrated considerable activity in these areas. This technical guide provides a comprehensive overview of the known antioxidant and anti-inflammatory properties of biapigenin and its monomer, apigenin, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. Due to the limited availability of specific quantitative data for this compound, data for other biapigenin isomers and apigenin are presented to provide a comparative context and highlight areas for future research.

Quantitative Data on Antioxidant and Anti-inflammatory Activities

The following tables summarize the available quantitative data for various biapigenin isomers and apigenin, providing a comparative perspective on their potential efficacy. It is crucial to note the specific isomer and experimental conditions when interpreting these values.

Table 1: Antioxidant Activity of Biapigenin Isomers and Apigenin

| Compound/Isomer | Assay | IC50 Value | Reference Compound | IC50 of Reference | Source |

| Apigenin | DPPH Radical Scavenging | 8.5 µM | - | - | [1] |

| Apigenin | DPPH Radical Scavenging | 131.9 ± 1.11 µg/ml | BHT | < 10 µg/ml | [2] |

| Amentoflavone (3',8''-Biapigenin) | DPPH Radical Scavenging | 7.03 µM | - | - | [3] |

| Robustaflavone | DPPH Radical Scavenging | 8.05 µM | - | - | [3] |

| Hypericum perforatum extract (contains I3, II8 biapigenin) | DPPH Radical Scavenging | 10.45 ± 0.61 μg/mL | Trolox | - | [4] |

| Hypericum vesiculosum extract | DPPH Radical Scavenging | 28 ± 1.41 μg/mL | Trolox | - | [4] |

| Apigenin | ABTS Radical Scavenging | 179.8 µg/ml | Ascorbic Acid | 127.7 µg/ml | [5] |

| Hypericum perforatum extract (contains I3, II8 biapigenin) | ABTS Radical Scavenging | - | Trolox | - | [4] |

Note: IC50 values are highly dependent on the specific experimental conditions and should be compared with caution.

Table 2: Anti-inflammatory Activity of Biapigenin Isomers and Apigenin

| Compound/Isomer | Assay | Target Cell Line | IC50 Value | Reference Compound | IC50 of Reference | Source |

| Apigenin | Nitric Oxide Production Inhibition | RAW 264.7 | 19.23 ± 1.34 µg/ml | L-NMMA | - | [2] |

| Apigenin | COX-2 Transcriptional Activation | RAW 264.7 | < 15 µM | - | - | [6] |

| Apigenin | iNOS Transcriptional Activation | RAW 264.7 | < 15 µM | - | - | [6] |

| Amentoflavone (3',8''-Biapigenin) | 5-Lipoxygenase Inhibition | - | 7.03 µM | - | - | [3] |

| Robustaflavone | 5-Lipoxygenase Inhibition | - | 8.05 µM | - | - | [3] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of flavonoid antioxidant and anti-inflammatory properties.

Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

-

Include a control well containing the DPPH solution and the solvent without the test compound.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluence.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

-

Include control wells with: a) cells only, b) cells with LPS only, and c) cells with the test compound only.

-

Incubate the plate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Calculate the percentage of inhibition of NO production and the IC50 value.

Principle: This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. The inhibition can be measured by quantifying the production of prostaglandins (e.g., PGE2) or by using a colorimetric or fluorometric probe that detects the peroxidase activity of COX.

Protocol (using a commercial kit):

-

Prepare the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the reaction buffer, heme, and the test compound at various concentrations to the wells of a microplate.

-

Add the COX enzyme to initiate the reaction.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Add the substrate (arachidonic acid) to start the enzymatic reaction.

-

Add a colorimetric or fluorometric probe that reacts with the products of the COX reaction.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition and the IC50 value.

Principle: This assay measures the inhibition of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which are involved in the production of leukotrienes. The activity of LOX is often determined by measuring the formation of hydroperoxides from a fatty acid substrate like linoleic acid or arachidonic acid.

Protocol:

-

Prepare a buffer solution (e.g., borate buffer, pH 9.0).

-

Prepare a solution of the lipoxygenase enzyme and the substrate (e.g., sodium linoleate).

-

Add the buffer, enzyme solution, and the test compound at various concentrations to a cuvette.

-

Incubate the mixture for a few minutes at room temperature.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of biapigenins and apigenin are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Biapigenins have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins (including p38, JNK, and ERK) are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Inflammatory stimuli activate a cascade of phosphorylation events, leading to the activation of MAPKs. Activated MAPKs can then phosphorylate and activate various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes. Some studies suggest that biapigenins can suppress the phosphorylation and activation of MAPKs, thereby reducing the inflammatory response.

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Screening and Characterization

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel compound like this compound for its antioxidant and anti-inflammatory properties.

References

- 1. ejmoams.com [ejmoams.com]

- 2. scielo.br [scielo.br]

- 3. Inhibition on Lipoxygenase of the Flavonoids from Selaginella Labordei - MedCrave online [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Potential of 3',3'''-Biapigenin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',3'''-Biapigenin, a naturally occurring biflavonoid, has emerged as a promising candidate for neuroprotective therapies. This document provides a comprehensive technical overview of the current state of research into its neuroprotective potential. Drawing on available preclinical data, we detail its mechanisms of action, present quantitative findings from key experimental studies, and outline the methodologies employed in its evaluation. The primary neuroprotective mechanisms of this compound appear to be centered on the modulation of mitochondrial function, particularly through its interaction with the adenine nucleotide translocator and the mitochondrial permeability transition pore, leading to a reduction in excitotoxicity-induced neuronal death. While research is ongoing, this biflavonoid demonstrates significant potential for further investigation in the context of neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a growing global health challenge. A key pathological feature in many of these conditions is excitotoxicity, a process where excessive stimulation of neurons by excitatory amino acids like glutamate leads to a cascade of detrimental events, including calcium overload, mitochondrial dysfunction, and ultimately, neuronal cell death. Consequently, there is a pressing need for novel therapeutic agents that can mitigate these neurotoxic processes.

This compound, a homodimer of the flavone apigenin, is a naturally occurring biflavonoid found in plants such as Hypericum perforatum (St. John's Wort) and Rhus succedanea. While the neuroprotective properties of its monomer, apigenin, are well-documented, this compound is now being investigated for its own unique neuroprotective profile. This whitepaper synthesizes the existing scientific literature on the neuroprotective potential of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to its ability to modulate mitochondrial function, thereby counteracting the downstream effects of excitotoxicity.

Modulation of Mitochondrial Bioenergetics and Calcium Homeostasis

Mitochondria play a central role in neuronal survival and death. In conditions of excitotoxicity, excessive intracellular calcium is taken up by the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors.

Research has shown that this compound directly influences mitochondrial bioenergetics. It has been observed to significantly decrease adenosine diphosphate (ADP)-induced mitochondrial membrane depolarization and enhance repolarization[1]. This effect is likely mediated through its interaction with the adenine nucleotide translocator (ANT) , a key component of the mPTP[1]. By modulating ANT function, this compound is thought to influence the opening of the mPTP, leading to an increase in mitochondrial calcium efflux[1]. This reduction in the mitochondrial calcium burden is a critical step in preventing excitotoxic cell death[1].

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has also been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, and its inhibition has been linked to neuroprotective effects in models of neurodegenerative diseases.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the available quantitative data on the neuroprotective and related bioactivities of this compound.

| Parameter | Value | Cell/System Type | Reference |

| Inhibition of PTP1B (IC₅₀) | 4.5 µM | Enzyme Assay | |

| Reversal of Kainate/NMDA-induced cell death | Effective at 10 µM | Rat Embryonic Hippocampal Neurons |

Table 1: Neuroprotective and Enzymatic Inhibition Data for this compound

| Parameter | Effect of 10 µM this compound | System | Reference |

| ADP-induced membrane depolarization | 68% decrease | Isolated Rat Brain Mitochondria | [1] |

| Mitochondrial repolarization | 37% increase | Isolated Rat Brain Mitochondria | [1] |

Table 2: Effects of this compound on Mitochondrial Bioenergetics

Key Signaling Pathways